molecular formula C22H26N2O6 B4145551 2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B4145551
M. Wt: 414.5 g/mol
InChI Key: LZHUWJQNSFRXBQ-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydrofuranyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,3,4-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Tetrahydrofuranyl Moiety: The tetrahydrofuranyl group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuranyl halide reacts with the amine group on the benzamide core.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-aminobenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The methoxy groups and the tetrahydrofuranyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 4-methoxy-N-(2-phenyl-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide

Uniqueness

2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is unique due to its specific arrangement of methoxy groups and the presence of the tetrahydrofuranyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-11-10-17(19(28-2)20(18)29-3)22(26)24-15-8-6-14(7-9-15)21(25)23-13-16-5-4-12-30-16/h6-11,16H,4-5,12-13H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHUWJQNSFRXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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